An In-depth Technical Guide to 4-Isopropoxyaniline
An In-depth Technical Guide to 4-Isopropoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Isopropoxyaniline (CAS No. 7664-66-6), a key intermediate in organic and medicinal chemistry. The document details its chemical and physical properties, safety and handling guidelines, and its applications in the synthesis of pharmacologically active compounds, particularly pyrimidine derivatives. While direct involvement in specific signaling pathways is not extensively documented in current literature, its role as a building block for bioactive molecules is well-established. This guide also presents a putative synthetic protocol for a pyrimidine derivative and outlines potential analytical methodologies for its characterization, offering valuable insights for researchers in drug discovery and development.
Chemical and Physical Properties
4-Isopropoxyaniline, also known as p-isopropoxyaniline or 4-(1-methylethoxy)benzenamine, is an aromatic amine derivative. Its core structure consists of an aniline ring substituted with an isopropoxy group at the para position. This substitution influences the molecule's reactivity and physical characteristics.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Reference |
| CAS Number | 7664-66-6 | [1][2] |
| Molecular Formula | C₉H₁₃NO | [1][2] |
| Molecular Weight | 151.21 g/mol | [2] |
| IUPAC Name | 4-(propan-2-yloxy)aniline | |
| Synonyms | p-Isopropoxyaniline, 4-(1-Methylethoxy)benzenamine | |
| Canonical SMILES | CC(C)OC1=CC=C(C=C1)N | |
| InChI Key | MLNFMFAMNBGAQT-UHFFFAOYSA-N |
Table 2: Physical Properties
| Property | Value | Reference |
| Appearance | Pale yellow solid or oil | |
| Melting Point | Not available | |
| Boiling Point | 244 °C (decomposes) | [2] |
| Density | 1.03 g/cm³ | [2] |
| Solubility | Soluble in organic solvents such as ethanol and methylene chloride. | |
| Vapor Pressure | 0.0175 mmHg at 25 °C | |
| Refractive Index | 1.5430-1.5470 |
Safety and Handling
4-Isopropoxyaniline is a chemical that requires careful handling due to its potential health hazards. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear framework for its safe use.
Table 3: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
Table 4: GHS Precautionary Statements
| Category | Precautionary Statement |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264: Wash skin thoroughly after handling. | |
| P270: Do not eat, drink or smoke when using this product. | |
| P271: Use only outdoors or in a well-ventilated area. | |
| P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. | |
| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302 + P352: IF ON SKIN: Wash with plenty of water. | |
| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P330: Rinse mouth. | |
| P332 + P313: If skin irritation occurs: Get medical advice/attention. | |
| P337 + P313: If eye irritation persists: Get medical advice/attention. | |
| P362 + P364: Take off contaminated clothing and wash it before reuse. | |
| Storage | Store in a well-ventilated place. Keep container tightly closed. |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |
Synthesis and Reactivity
Synthesis of 4-Isopropoxyaniline
A common synthetic route to 4-Isopropoxyaniline involves the Williamson ether synthesis, starting from 4-aminophenol and an isopropyl halide.
Experimental Protocol: Synthesis of 4-Isopropoxyaniline
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Materials: 4-Aminophenol, 2-bromopropane (or 2-iodopropane), a suitable base (e.g., sodium hydride, potassium carbonate), and a polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetone).
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Procedure:
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Dissolve 4-aminophenol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
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Add the base portion-wise to the solution at room temperature.
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Slowly add 2-bromopropane to the reaction mixture.
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Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and quench with water.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or distillation to yield 4-Isopropoxyaniline.
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Reactivity and Applications in Organic Synthesis
The amino group of 4-Isopropoxyaniline is nucleophilic and can undergo various reactions such as acylation, alkylation, and diazotization. The benzene ring is activated by both the amino and isopropoxy groups, making it susceptible to electrophilic aromatic substitution.
This versatile reactivity makes 4-Isopropoxyaniline a valuable building block in the synthesis of more complex molecules, particularly heterocyclic compounds with potential biological activity. One of the key applications is in the synthesis of pyrimidine derivatives.
Role in Drug Development: Synthesis of Pyrimidine Derivatives
Hypothetical Experimental Protocol: Synthesis of a Dihydropyrimidinone Derivative
This protocol describes a hypothetical synthesis of a dihydropyrimidinone derivative using 4-Isopropoxyaniline in a modified Biginelli-type condensation.
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Reactants: 4-Isopropoxyaniline, an aromatic aldehyde (e.g., benzaldehyde), a β-ketoester (e.g., ethyl acetoacetate), and a suitable acid catalyst (e.g., p-toluenesulfonic acid, hydrochloric acid).
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Procedure:
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In a round-bottom flask, combine 4-Isopropoxyaniline (1 equivalent), the aromatic aldehyde (1 equivalent), and the β-ketoester (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
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Add a catalytic amount of the acid catalyst to the mixture.
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Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
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Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
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Collect the solid product by filtration and wash with a cold solvent (e.g., ethanol).
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If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
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Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
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The isopropoxy group on the aniline ring is expected to influence the electronic properties and steric hindrance of the resulting pyrimidine derivative, potentially modulating its biological activity.
Analytical Methodologies
The purity and identity of 4-Isopropoxyaniline and its derivatives can be assessed using various analytical techniques.
Table 5: Potential Analytical Methods
| Technique | Purpose | Key Parameters |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Column: C18 reverse-phase; Mobile Phase: Acetonitrile/water gradient with an acidic modifier (e.g., formic acid or trifluoroacetic acid); Detection: UV at a suitable wavelength (e.g., 254 nm). |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities | Column: Capillary column with a non-polar stationary phase (e.g., DB-5ms); Carrier Gas: Helium; Ionization: Electron Ionization (EI); Detection: Mass analyzer (quadrupole or time-of-flight). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to confirm the chemical structure. |
| Infrared (IR) Spectroscopy | Identification of functional groups | Characteristic absorption bands for N-H (amine), C-O (ether), and aromatic C-H and C=C bonds. |
Visualizations
Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and analysis of a hypothetical pyrimidine derivative starting from 4-Isopropoxyaniline.
